molecular formula C12H14N4O3S2 B4941323 2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4941323
M. Wt: 326.4 g/mol
InChI Key: ZOMWSLDTCNVZNE-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-9-14-15-12(20-9)13-11(17)8-16(2)21(18,19)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWSLDTCNVZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-yl acetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within tumor cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide include other sulfonamide derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for selective inhibition of carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy .

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